molecular formula C22H21ClN2OS B2550742 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898424-50-5

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2550742
CAS RN: 898424-50-5
M. Wt: 396.93
InChI Key: ZXASLGHGYDFWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Research into related quinazoline and benzothiophene compounds has demonstrated significant potential in antimicrobial and antitubercular applications. For example, compounds synthesized from similar structures have shown effectiveness against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007). Additionally, certain analogs have displayed promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain, showcasing their potential in combating tuberculosis (Rao & Subramaniam, 2015).

Psychotropic and Anti-inflammatory Activities

Compounds bearing structural similarities to 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide have been explored for their psychotropic and anti-inflammatory properties. Research indicates that certain derivatives exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with antimicrobial action (Zablotskaya et al., 2013). This underscores the versatility of these compounds in therapeutic applications beyond their antimicrobial capabilities.

Analgesic Activity

The analgesic activity of related compounds has also been documented. For instance, a series of 1,2,3,4-tetrahydroisoquinoline enaminothioamides synthesized from similar precursors showed analgesic effects comparable to that of metamizole sodium in the hot-plate test, highlighting their potential as pain-relief agents (Mikhailovskii et al., 2018).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural characterization of compounds related to 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide contribute significantly to their scientific research applications. For example, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provided insights into its crystal structure, which is crucial for understanding the compound's interaction mechanisms (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

properties

IUPAC Name

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXASLGHGYDFWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

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